N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide
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Overview
Description
N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the reaction rates and yields, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazole derivatives .
Scientific Research Applications
N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide is unique due to its specific structural features, such as the hexyl chain and butanamide group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
88138-48-1 |
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Molecular Formula |
C21H31N3O2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[2-[4-(6-imidazol-1-ylhexoxy)phenyl]ethyl]butanamide |
InChI |
InChI=1S/C21H31N3O2/c1-2-7-21(25)23-13-12-19-8-10-20(11-9-19)26-17-6-4-3-5-15-24-16-14-22-18-24/h8-11,14,16,18H,2-7,12-13,15,17H2,1H3,(H,23,25) |
InChI Key |
YQXXFYVEEWNJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=CC=C(C=C1)OCCCCCCN2C=CN=C2 |
Origin of Product |
United States |
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